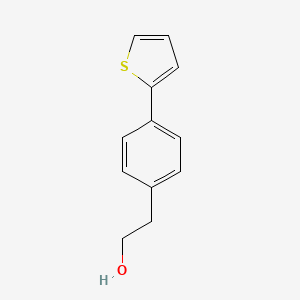

2-(4-Thiophen-2-yl-phenyl)-ethanol

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Thiophen-2-yl-phenyl)-ethanol” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and other characteristics. For “this compound”, it is a solid .Scientific Research Applications

Applications in Material Science and Pharmaceuticals

- Thiophene derivatives, including 2-(4-Thiophen-2-yl-phenyl)-ethanol, have shown a wide spectrum of biological activities. They are relevant in the fields of antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, and insecticidal applications. Additionally, polymeric thiophenes are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Synthesis and Characterization

- This compound and its derivatives are synthesized through various chemical processes, such as Claisen–Schmidt condensation. These compounds are characterized using techniques like IR, NMR, and X-ray diffraction, highlighting their structural and chemical properties (Parveen et al., 2008).

Energy Transfer and Fluorescence Studies

- Studies on energy transfer from derivatives of thiophene substituted 1,3,4-oxadiazoles to specific dyes demonstrate the potential of thiophene derivatives in energy transfer dye lasers and plastic scintillation detectors. This research highlights the efficiency and photostability improvements in these applications (Naik et al., 2018).

Chemosensor Applications

- Thiophene substituted 1,3,4-oxadiazole derivatives, including compounds similar to this compound, have been characterized as chemosensors for detecting metal ions like Fe2+, Ni2+, and Cu2+. This application is particularly relevant in environmental monitoring and analytical chemistry (Naik et al., 2021).

Electrochromic Properties

- The synthesis of monomers like octanoic acid 2-thiophen-3-yl-ethyl ester and their polymerization demonstrate the electrochromic properties of thiophene derivatives. These properties are useful in developing materials that change color in response to electric fields, with applications in smart windows and display technologies (Camurlu et al., 2005).

Controlled Release of Bioactives

- Research on chitosan films containing 2-phenyl ethanol, a compound structurally similar to this compound, shows potential for controlled release of bioactives. This has implications in food packaging and pharmaceuticals, where controlled release of fragrances, flavors, or drugs is crucial (Zarandona et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

2-(4-thiophen-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJBVWJRGUZGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

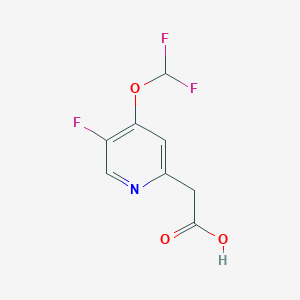

C1=CSC(=C1)C2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B1415803.png)

![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)

![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)

![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)

![7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1415821.png)

![4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1415822.png)